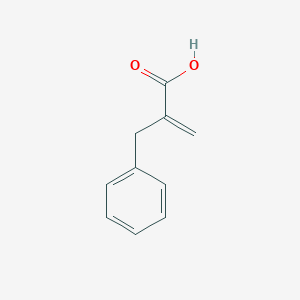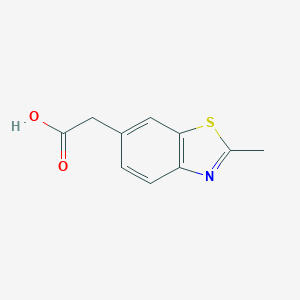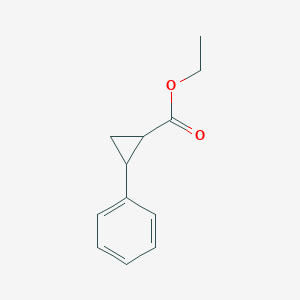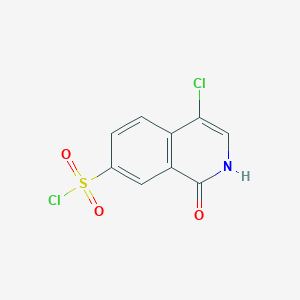
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride
説明
Synthesis Analysis
The synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride and related compounds involves complex organic synthesis pathways that are of particular interest due to their structural diversity and therapeutic importance. Isoquinoline derivatives are recognized for their challenging synthesis due to their significant structural frameworks, which are crucial in modern medicinal chemistry and drug development. Efficient synthetic strategies for constructing isoquinoline frameworks and their derivatives have been a focus, highlighting the importance of substituent introduction and bond constructions within isoquinoline compounds (Archana Vijayakumar et al., 2023).
Molecular Structure Analysis
Isoquinolines exhibit a heterocyclic aromatic organic structure composed of a benzene ring fused to a pyridine ring. The molecular structure is pivotal in determining the compound's chemical behavior, including its reactivity and interaction with various biomolecules. The spatial arrangement and electronic configuration of isoquinolines play a crucial role in their pharmacological activity and interaction with biological targets (K. Danao et al., 2021).
Chemical Reactions and Properties
Isoquinoline derivatives, including 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride, participate in a variety of chemical reactions that underscore their versatility in synthetic chemistry. These reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-couplings, which are essential for the functionalization and diversification of isoquinoline structures. The chemical properties are influenced by the presence of functional groups, which can alter the compound's reactivity and stability (Rima Laroum et al., 2019).
科学的研究の応用
Antimalarial and Antiviral Applications
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride, through its structural resemblance to chloroquine, might exhibit similar biochemical properties that make chloroquine a candidate for repurposing in the management of various infectious and noninfectious diseases. Chloroquine has been repurposed for use in diseases like rheumatoid arthritis and lupus erythematosus due to its immunosuppressive activity, highlighting the potential of 4-aminoquinoline compounds in modulating immune responses (Taherian et al., 2013; Savarino et al., 2001). Furthermore, the antiviral activities of chloroquine and hydroxychloroquine against HIV-1 and their potential use in COVID-19 treatment suggest that similar compounds could have broad-spectrum antiviral effects, warranting further investigation into 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride for similar applications.
Electrochemical and Catalytic Applications
The presence of chloro and sulfonyl groups in 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride suggests potential utility in electrochemical applications, particularly in the treatment of contaminated water. Electrochemical processes have been explored for the removal of various contaminants, with the performance influenced by the presence of chloride ions (Radjenovic & Sedlak, 2015). The compound’s structural features could interact with activated persulfates in advanced oxidation processes, affecting the efficiency and selectivity of contaminant removal (Oyekunle et al., 2021). This aligns with research on the catalytic and electrocatalytic reduction of perchlorate, where the presence of chloride ions plays a critical role in determining the reaction pathway and efficiency (Yang et al., 2016).
Antioxidant and Anti-inflammatory Properties
Given the antioxidant and anti-inflammatory properties of chlorogenic acid, a phenolic compound, there is a possibility that 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride could exhibit similar bioactivities due to its chemical structure that might allow for interaction with biological systems in a way that modulates oxidative stress and inflammation (Naveed et al., 2018). This potential is further supported by the broad biological activities of isoquinoline N-oxides alkaloids, suggesting that modifications to the isoquinoline structure can result in compounds with significant pharmacological effects (Dembitsky et al., 2015).
特性
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride | |
CAS RN |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)
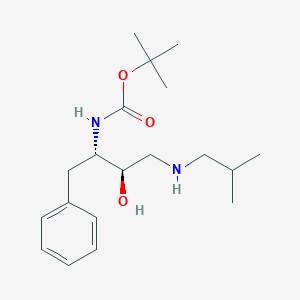
![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
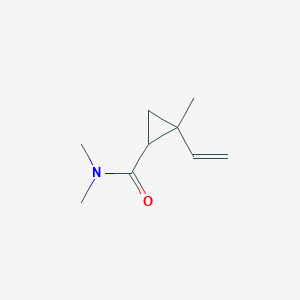
![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)
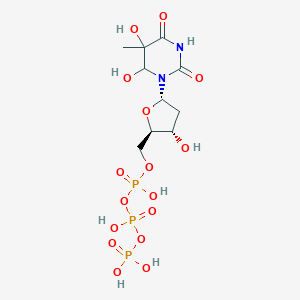
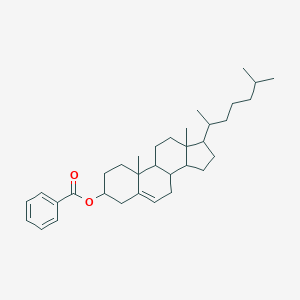
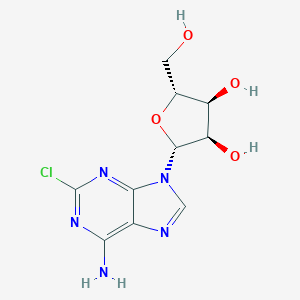
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
